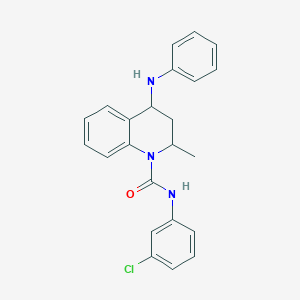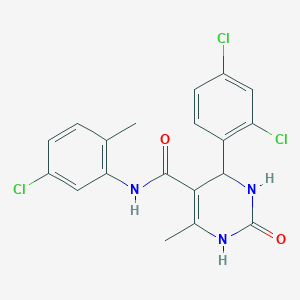
5-methyl-1H-indole-2,3-dione 3-semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1H-indole-2,3-dione 3-semicarbazone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a semicarbazone derivative of 5-methyl-1H-indole-2,3-dione, which is also known as isatin.
作用機序
The mechanism of action of 5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the inhibition of DNA synthesis, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory mediators. The compound has been shown to interact with various molecular targets, including topoisomerase II, tubulin, and NF-κB, which are involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It also modulates the activity of various enzymes involved in the regulation of oxidative stress, including superoxide dismutase, catalase, and glutathione peroxidase. Moreover, it has been shown to regulate the expression of various inflammatory mediators, including TNF-α, IL-6, and COX-2, leading to the modulation of inflammation.
実験室実験の利点と制限
5-methyl-1H-indole-2,3-dione 3-semicarbazone has several advantages and limitations for lab experiments. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for the development of new anticancer agents. It also exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new antimicrobial and antiviral agents. However, the compound has limited solubility in water, which may limit its bioavailability and pharmacokinetic properties. Moreover, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully characterized.
将来の方向性
There are several future directions for the study of 5-methyl-1H-indole-2,3-dione 3-semicarbazone. Firstly, further studies are needed to elucidate the mechanism of action of the compound and its molecular targets. Secondly, the compound's pharmacokinetics and toxicity need to be fully characterized to evaluate its potential as a therapeutic agent. Thirdly, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective agents. Fourthly, the compound's potential applications in other fields, such as agriculture and environmental science, need to be explored. Finally, the compound's potential as a diagnostic tool, such as a fluorescent probe, needs to be investigated.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The compound's mechanism of action is not fully understood, but it is believed to exert its biological effects through multiple pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of isatin with semicarbazide hydrochloride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes nucleophilic addition by semicarbazide to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, and various modifications have been proposed to enhance the efficiency of the reaction.
科学的研究の応用
5-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has also been shown to possess antioxidant, neuroprotective, and analgesic effects. The compound has been tested against various cancer cell lines, including breast, lung, liver, and colon cancer, and has demonstrated significant cytotoxicity. Moreover, it has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial and antiviral agents.
特性
IUPAC Name |
(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWWCRZFDQYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)